molecular formula C7H12OS B8525411 3,5-Dimethyltetrahydrothiopyran-4-one

3,5-Dimethyltetrahydrothiopyran-4-one

Cat. No.: B8525411
M. Wt: 144.24 g/mol
InChI Key: MORZTXNWVIEERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyltetrahydrothiopyran-4-one is a versatile sulfur-containing heterocyclic compound that serves as a valuable synthetic intermediate and scaffold in organic and medicinal chemistry . The thiopyran core structure, a six-membered ring featuring a sulfur atom, is a privileged motif found in a diverse range of biologically active molecules . Researchers utilize this ketone derivative as a key building block for the construction of more complex chemical architectures, leveraging the reactivity of its carbonyl group in nucleophilic addition and condensation reactions . The incorporation of a sulfur atom in the heterocyclic ring significantly influences the properties of the resulting molecules. The sulfur can exist in different oxidation states (sulfide, sulfoxide, sulfone), each imparting distinct electronic, steric, and polarity characteristics that can be exploited to modulate a compound's behavior and biological activity . Thiopyran derivatives, including their sulfoxide and sulfone analogs, have been extensively investigated and display a broad spectrum of physiological functions, with research demonstrating potential as antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer agents . For instance, angular fused thiopyran systems have been synthesized for exploratory research in drug discovery . This product is intended for use in a laboratory setting by qualified researchers. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12OS

Molecular Weight

144.24 g/mol

IUPAC Name

3,5-dimethylthian-4-one

InChI

InChI=1S/C7H12OS/c1-5-3-9-4-6(2)7(5)8/h5-6H,3-4H2,1-2H3

InChI Key

MORZTXNWVIEERO-UHFFFAOYSA-N

Canonical SMILES

CC1CSCC(C1=O)C

Origin of Product

United States

Synthesis and Stereochemistry of 3,5 Dimethyltetrahydrothiopyran 4 One

The synthesis of 3,5-dimethyltetrahydrothiopyran-4-one yields a mixture of two diastereomers: a cis isomer and a trans isomer. These isomers exhibit distinct physical and chemical properties due to the different spatial arrangements of the two methyl groups relative to the thiopyran ring.

The predominant conformation of the cis-isomer is a chair form where both methyl groups occupy equatorial positions. This arrangement minimizes steric strain. In contrast, the trans-isomer exists as a conformational equilibrium between two chair forms, one with both methyl groups in axial positions and the other with both in equatorial positions. The diequatorial conformer is generally more stable.

Chemical Reactivity and Mechanistic Studies of 3,5 Dimethyltetrahydrothiopyran 4 One Derivatives

Oxidation Reactions of the Sulfur Heterocycle

The sulfur atom in the tetrahydrothiopyran (B43164) ring is susceptible to oxidation, which significantly alters the compound's electronic properties, polarity, and stability. This reactivity is fundamental to the formation of various oxidized analogues and is relevant in studying metabolic pathways.

Formation of Sulfoxide (B87167) and Sulfone Analogues

The oxidation of the sulfide (B99878) in the thiopyran ring to its corresponding sulfoxide and sulfone derivatives is a common and well-established transformation. The degree of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

Strong oxidizing agents are typically employed to achieve full oxidation from the sulfide to the sulfone. A prevalent method involves the use of hydrogen peroxide (H₂O₂), often in an acidic medium like a methanol-water mixture. This reaction is generally efficient, with studies on analogous compounds showing complete conversion within a few hours at low temperatures (0–5°C). Alternative reagents such as urea-hydrogen peroxide adducts and systems involving phthalic anhydride (B1165640) also provide metal-free, environmentally benign options for this transformation. organic-chemistry.org

Partial oxidation to the sulfoxide can be achieved using milder or more controlled conditions. For instance, reagents like sodium periodate (B1199274) or catalysts such as tantalum carbide with 30% hydrogen peroxide can selectively yield the sulfoxide. organic-chemistry.org The choice between sulfoxide and sulfone formation is often dependent on the stoichiometry of the oxidant and the reaction parameters. organic-chemistry.org

Table 1: Oxidation Conditions for Thiopyran Derivatives

Precursor Oxidizing Agent Product Reference
Tetrahydrothiopyran-4-one (B549198) Hydrogen Peroxide (H₂O₂) Tetrahydrothiopyran-4-one 1,1-dioxide (Sulfone)
Substituted Sulfide Urea-Hydrogen Peroxide / Phthalic Anhydride Corresponding Sulfone organic-chemistry.org
Substituted Sulfide Tantalum Carbide / H₂O₂ Corresponding Sulfoxide organic-chemistry.org
Substituted Sulfide Niobium Carbide / H₂O₂ Corresponding Sulfone organic-chemistry.org

Investigation of Redox Cycles and Metabolite Formation

The oxidation of sulfur-containing heterocycles is a key process in drug metabolism. Thioether compounds can undergo S-oxygenation to form sulfoxides and subsequently sulfones. These reactions are often reversible, creating a redox cycle. For instance, the reduction of a sulfoxide back to its thioether form is a known metabolic pathway, as seen in the methionine cycle where methionine sulfoxide is reduced. nih.gov

A liquid chromatography-mass spectrometry (LC-MS/MS) method has been developed for the simultaneous detection of various thiol and thioether metabolites, including methionine and its oxidized form, methionine sulfoxide (MSO). nih.gov Such analytical platforms are crucial for studying the concentrations of these metabolites in biological samples, which can provide insights into redox states and metabolic pathways involving sulfur compounds. nih.gov The study of these redox pairs, such as cysteine/cystine (Cys/CSSC) and glutathione (B108866)/oxidized glutathione (GSH/GSSG), helps in understanding cellular redox buffers and the metabolic fate of sulfur-containing molecules. nih.gov

Carbonyl Group and Alpha-Carbon Reactivity

The ketone functionality and the adjacent α-carbons in 3,5-dimethyltetrahydrothiopyran-4-one are hubs of reactivity, enabling carbon-carbon bond formation and the construction of more complex molecular architectures.

Aldol (B89426) Condensations and Diastereoselectivity Studies

The α-carbons adjacent to the carbonyl group are acidic and can be deprotonated to form enolates. These enolates are potent nucleophiles that can react with aldehydes in an aldol condensation, a fundamental carbon-carbon bond-forming reaction. ijnrd.org The stereochemical outcome of this reaction, or its diastereoselectivity, is a critical aspect of its synthetic utility. ijnrd.orgresearchgate.net

Studies on the aldol reaction of tetrahydro-4H-thiopyran-4-one with various aldehydes have demonstrated that the diastereoselectivity can be controlled by the choice of reaction conditions, such as the metal enolate (e.g., Li, B, Mg(II), Ti(IV)) and the promoter (e.g., BF₃·OEt₂, SnCl₄, TiCl₄). researchgate.net For example, using a "amine-free" lithium enolate can lead to high diastereoselectivity (9:1) and good yield (70%). researchgate.net In contrast, a titanium tetrachloride-promoted reaction can afford excellent selectivity (16:1) for a different diastereomer. researchgate.net The ability to selectively obtain different diastereomers highlights the synthetic versatility of this reaction. researchgate.net

Aminomethylation Reactions

Aminomethylation, commonly known as the Mannich reaction, is another important transformation involving the α-carbon. This reaction introduces an aminomethyl group onto the molecule by reacting the ketone with formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. researchgate.netmdpi.com

In related heterocyclic systems, the aminomethylation of pyridine-2-thiolates with primary amines and formaldehyde has been shown to produce polycyclic products, such as pyrido[1,2-a] researchgate.netresearchgate.nettriazines. researchgate.netmdpi.com The structure of the final product can depend significantly on the nature of the amine and the stoichiometry of the reactants. researchgate.net For instance, using highly nucleophilic amines can lead to the formation of diazabicyclononane derivatives. researchgate.net These reactions demonstrate a powerful method for building complex, nitrogen-containing heterocyclic scaffolds from simpler thiopyranone precursors. mdpi.com

Condensation Reactions with Various Nucleophiles for Heterocycle Construction, including Spirothiopyran Derivatives

The carbonyl group itself is electrophilic and can react with a wide array of nucleophiles to construct new heterocyclic rings. Condensation reactions, such as the Knoevenagel condensation, involve the reaction of the ketone with active methylene (B1212753) compounds in the presence of a base. semanticscholar.org

These reactions are instrumental in synthesizing fused or spirocyclic systems. Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry. researchgate.net The synthesis of spiro researchgate.netdithiole thiopyran derivatives has been reported through cycloaddition reactions, showcasing a method to build complex polysulfur-nitrogen heterocycles. researchgate.net The versatility of the thiopyran-4-one core allows it to serve as a building block for a diverse range of heterocyclic structures through carefully chosen condensation partners and reaction conditions. researchgate.netsemanticscholar.org

Explorations into Ring Transformations and Rearrangements of this compound Derivatives Remain a Niche Area of Study

Intensive investigation into the chemical literature reveals a notable scarcity of dedicated research on the ring transformations and rearrangements specifically involving this compound and its direct derivatives. While the broader class of tetrahydrothiopyran-4-ones has been a subject of synthetic and mechanistic studies, detailed explorations into the skeletal reorganization of the 3,5-dimethyl substituted variant are not extensively documented in publicly available scientific reports.

Ring transformations are a significant class of reactions in heterocyclic chemistry, often leading to the formation of novel carbocyclic and heterocyclic frameworks that might be challenging to synthesize through conventional methods. These reactions can be initiated by various stimuli, including light, heat, or chemical reagents, and proceed through intermediates that allow for the cleavage and reformation of ring structures.

Similarly, molecular rearrangements, which involve the migration of an atom or group within a molecule, are fundamental processes that can lead to the formation of more stable isomers or entirely new structural motifs. For ketones, rearrangements such as the Favorskii rearrangement (for α-halo ketones) or various acid-catalyzed processes are well-established. However, the specific influence of the 3,5-dimethyl substitution pattern on the propensity of the tetrahydrothiopyran-4-one ring to undergo such changes has not been a focused area of research.

Studies on related heterocyclic systems, such as other substituted thiopyrans or different sulfur-containing heterocycles, have demonstrated a rich chemistry of ring-opening, ring-closure, and rearrangement reactions. These transformations are often driven by factors like ring strain, the nature of substituents, and the reaction conditions employed. For instance, research on other thiopyran derivatives has explored their participation in cycloaddition reactions and subsequent rearrangements. However, direct extrapolation of these findings to this compound without experimental evidence would be speculative.

The absence of specific research in this area suggests that the exploration of ring transformations and rearrangements of this compound could be a potential avenue for future investigation in synthetic organic and medicinal chemistry. Such studies would be crucial to fully understand the chemical behavior of this particular heterocyclic scaffold and to unlock its potential in the synthesis of novel compounds.

Stereochemical Analysis and Conformational Landscape of 3,5 Dimethyltetrahydrothiopyran 4 One

Fundamental Principles of Saturated Six-Membered Heterocyclic Conformations

Saturated six-membered rings, including tetrahydrothiopyran-4-one (B549198), predominantly adopt a chair conformation, which minimizes both torsional strain and angle strain. The chair form can exist in two enantiomeric forms that rapidly interconvert in a process known as ring inversion or chair-chair interconversion. This process involves transient, higher-energy conformations, most notably the boat and twist-boat forms.

The boat conformation is less stable than the chair due to eclipsing interactions between hydrogens on adjacent carbons and a transannular steric interaction (flagpole interaction) between hydrogens at the 1 and 4 positions. The twist-boat conformation is a slightly more stable intermediate between the chair and boat forms. The energy barrier for the chair-to-chair interconversion is typically in the range of 10-12 kcal/mol for cyclohexane (B81311) and is influenced by the nature of the heteroatom and substituents in heterocyclic systems. For instance, in N-substituted 2-benzazepines, a single chair-to-chair interconversion barrier of approximately 11 kcal/mol has been observed in solution. researchgate.net

Stereoelectronic effects, which involve the interaction of electron orbitals, play a significant role in the conformational preferences of heterocyclic compounds. The anomeric effect is a well-known example, typically observed in pyranose rings, where an electronegative substituent at the anomeric carbon (C-2) preferentially occupies the axial position. This preference is attributed to a stabilizing hyperconjugative interaction between the lone pair of the ring heteroatom and the antibonding orbital (σ*) of the axial C-substituent bond.

In thiopyranones, a similar effect can be anticipated, although the larger size and greater polarizability of the sulfur atom compared to oxygen can modify the magnitude of these interactions. While the classic anomeric effect is most pronounced at the carbon adjacent to the heteroatom, analogous orbital interactions can influence the conformation throughout the ring.

The relative stability of different chair conformations is significantly influenced by steric interactions between substituents. The most notable of these are 1,3-diaxial repulsions, which occur between axial substituents on the same side of the ring. These non-bonded interactions are energetically unfavorable and can lead to a preference for conformations where bulky substituents occupy equatorial positions.

In substituted cyclohexanes, the energetic cost of placing a methyl group in an axial position is approximately 1.7 kcal/mol due to 1,3-diaxial interactions with axial hydrogens. This steric strain can be exacerbated by the presence of other substituents and can influence the position of the conformational equilibrium.

Conformational Equilibria in 3,5-Dimethyltetrahydrothiopyran-4-one

The conformational landscape of this compound is determined by the interplay of the fundamental principles outlined above. The presence of two methyl groups and a carbonyl function within the thiopyran ring introduces a complex set of steric and electronic considerations.

In solution, this compound is expected to exist predominantly in a chair conformation to minimize steric and torsional strain. The boat and twist-boat conformations will be present as minor components of the conformational equilibrium, serving as intermediates in the ring inversion process. The energy difference between the chair and boat forms will dictate their relative populations at a given temperature.

Expected Conformational Population of Tetrahydrothiopyran-4-one Ring
ConformationRelative Energy (kcal/mol)Expected Population at 298 K
Chair0 (Reference)>99%
Twist-Boat~5-6<1%
Boat~6-7<0.1%

The presence of methyl groups at the C-3 and C-5 positions significantly influences the conformational equilibrium of the chair forms. There are two possible diastereomers for this compound: the cis and trans isomers.

For the trans-isomer, one methyl group must be in an axial position while the other is equatorial in any given chair conformation. Ring inversion would switch the axial methyl to an equatorial position and vice versa. Due to the energetic penalty of 1,3-diaxial interactions, the two chair conformers would be of similar energy and therefore exist in roughly equal populations.

For the cis-isomer, the two methyl groups can either both be in axial positions or both in equatorial positions. The diequatorial conformation would be strongly favored to avoid the significant steric strain of two axial methyl groups. The 1,3-diaxial interactions in the diaxial conformer would involve repulsions between the two methyl groups and the axial hydrogens, making this conformation highly unfavorable.

The carbonyl group at C-4 introduces some flattening of the ring in that region, which can slightly alter the ideal bond angles and torsional angles of a perfect chair. This flattening can influence the magnitude of the steric interactions.

Influence of Methyl Substituents on Chair Conformation Stability
IsomerConformationKey Steric InteractionsRelative Stability
cis-3,5-DimethylDiequatorialMinimalHighly Favored
DiaxialTwo 1,3-diaxial CH₃-H interactions; one 1,3-diaxial CH₃-CH₃ interactionHighly Disfavored
trans-3,5-DimethylAxial-EquatorialOne 1,3-diaxial CH₃-H interactionApproximately Equal Energy
Equatorial-AxialOne 1,3-diaxial CH₃-H interaction

Structural Elucidation Methodologies

The definitive assignment of the stereochemistry and the conformational analysis of this compound would be accomplished through a combination of advanced spectroscopic and crystallographic methods. These techniques provide detailed insights into the connectivity of atoms and their spatial relationships.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For a molecule like this compound, a suite of NMR experiments would be employed to unambiguously assign the relative stereochemistry of the two methyl groups as either cis or trans.

The first step in the NMR analysis is the acquisition and assignment of the one-dimensional ¹H and ¹³C NMR spectra. The chemical shift (δ), reported in parts per million (ppm), for each nucleus is dependent on its local electronic environment. In the case of this compound, the chemical shifts of the protons and carbons at the stereocenters (C3 and C5) and the adjacent methylene (B1212753) groups (C2 and C6) would be of particular interest.

The relative stereochemistry (cis or trans) of the methyl groups influences the conformation of the thiopyranone ring, which in turn affects the chemical shifts. For instance, an axial methyl group is typically shielded and appears at a lower chemical shift (upfield) compared to an equatorial methyl group. Similarly, the axial and equatorial protons on the ring would exhibit distinct chemical shifts.

Illustrative ¹H NMR Chemical Shift Assignments for a Stereoisomer of this compound:

ProtonMultiplicityCoupling Constant (J) in HzChemical Shift (δ) in ppm
H2a, H6addJ(a,e), J(a,a')(Hypothetical Value)
H2e, H6eddJ(e,a), J(e,e')(Hypothetical Value)
H3, H5m-(Hypothetical Value)
3-CH₃, 5-CH₃dJ(CH₃,H)(Hypothetical Value)

Note: This table is illustrative. Actual chemical shifts and coupling constants would need to be determined experimentally.

Illustrative ¹³C NMR Chemical Shift Assignments for a Stereoisomer of this compound:

CarbonChemical Shift (δ) in ppm
C=O (C4)(Hypothetical Value, typically >200 ppm)
C3, C5(Hypothetical Value)
C2, C6(Hypothetical Value)
3-CH₃, 5-CH₃(Hypothetical Value)

Note: This table is illustrative. Actual chemical shifts would need to be determined experimentally.

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity and spatial relationships between atoms, which are crucial for stereochemical assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to each other. For this compound, COSY would be used to trace the connectivity from the methyl protons to the methine protons at C3 and C5, and then to the methylene protons at C2 and C6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of the ¹³C chemical shifts based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical 2D NMR experiment for determining stereochemistry. The NOE effect is observed between protons that are close in space, regardless of whether they are bonded. For this compound, a NOESY experiment would reveal key spatial relationships. For example, in the cis isomer, a strong NOE correlation would be expected between the two methyl groups if they are both in equatorial positions, or between one axial methyl group and the axial protons on the same side of the ring. In the trans isomer, where one methyl group would be axial and the other equatorial in a chair conformation, different NOE patterns would be observed. For instance, an axial methyl group would show strong NOEs to the axial protons at the 2 and 6 positions. nih.gov

While NMR spectroscopy provides detailed information about the structure in solution, X-ray diffraction crystallography offers a precise picture of the molecule's conformation in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a three-dimensional map of electron density, from which the positions of all atoms can be determined with high precision.

For this compound, a successful X-ray crystallographic analysis would provide:

Unambiguous confirmation of the relative stereochemistry (cis or trans).

Precise bond lengths and bond angles.

The exact conformation of the thiopyranone ring in the crystal lattice (e.g., chair, boat, or twist-boat).

Information about intermolecular interactions in the solid state.

The resulting data would allow for a detailed analysis of the conformational preferences of the molecule, including the torsional angles within the ring and the orientation of the methyl substituents.

Structure Activity Relationship Sar and Applications of Tetrahydrothiopyran 4 One Scaffolds in Bioactive Molecule Research

General Principles of Structure-Activity Relationship (SAR) in Chemical Biology

The Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry and chemical biology that investigates the link between the chemical structure of a molecule and its resulting biological activity. ontosight.aiwikipedia.org The core principle of SAR is that the biological effect of a compound is directly related to its three-dimensional structure and the chemical properties of its functional groups. ontosight.ai By systematically modifying the chemical structure of a "lead compound," researchers can optimize its therapeutic properties, such as enhancing its desired biological activity, improving selectivity, and reducing unwanted side effects or toxicity. ontosight.aidrugdesign.org

The analysis of SAR helps to identify the specific chemical groups and structural features (the "pharmacophore") responsible for a molecule's interaction with a biological target, such as an enzyme or receptor. ontosight.aiwikipedia.org This knowledge is crucial for the rational design of new, more effective drugs. ontosight.ai Key strategies in SAR studies include altering functional groups, modifying the molecular scaffold, and changing stereochemistry to observe the impact on biological outcomes. ontosight.aipharmacologymentor.com

To refine this process, mathematical models known as quantitative structure–activity relationships (QSAR) are often developed. QSAR uses statistical methods to correlate chemical descriptors of molecules with their biological activities, enabling the prediction of a new compound's potency before it is synthesized. ontosight.aiwikipedia.org Ultimately, SAR is a vital tool that accelerates the drug discovery process by guiding the synthesis of compounds most likely to be active and avoiding those with undesirable properties like toxicity. collaborativedrug.com

Biological Activities Associated with Tetrahydrothiopyranone Derivatives

The tetrahydrothiopyran-4-one (B549198) scaffold has emerged as a versatile core structure in the development of various bioactive molecules. Researchers have synthesized and evaluated numerous derivatives, revealing a broad spectrum of biological activities. These activities are often attributed to the unique structural and electronic properties of the heterocyclic ring system, which can be readily modified to tune the compound's interaction with biological targets.

Anti-Kinetoplastidal Activity and Proposed Mechanisms of Action

Derivatives of the tetrahydrothiopyran-4-one scaffold have shown significant promise as agents against kinetoplastid parasites, which are responsible for diseases such as leishmaniasis and trypanosomiasis (Chagas disease and sleeping sickness). nih.govnih.gov Kinetoplastids have a unique redox metabolism that relies on the dithiol trypanothione (B104310) (T(SH)₂) and the enzyme trypanothione reductase (TR), making this system an attractive drug target as it is absent in humans. nih.govresearchgate.net

Research has focused on 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones and their corresponding sulfoxide (B87167) and sulfone derivatives. nih.govnih.gov These compounds were designed as prodrugs to reduce the toxicity associated with their parent compounds, diarylideneacetones (DAAs). nih.gov The tetrahydrothiopyranone structure effectively masks the reactive Michael acceptor sites of the DAAs. nih.gov In vitro evaluations demonstrated that while masking these sites reduced toxicity to human cells, the anti-trypanosomal potency was maintained against various parasitic species, including Trypanosoma brucei brucei, Trypanosoma cruzi, and Leishmania species. nih.govnih.gov

The proposed mechanism of action involves the regeneration of the active DAA within the parasite. nih.gov The tetrahydrothiopyranone derivatives, particularly the sulfoxides and sulfones, are thought to undergo elimination reactions inside the parasite, releasing the DAA. nih.gov The DAA then engages in a cascade of redox reactions with the parasite's trypanothione system. nih.govnih.gov This interaction leads to the depletion of essential thiols, the formation of polymeric adducts, and the continuous release of reactive oxygen species, ultimately causing parasite death. nih.govresearchgate.net

The table below summarizes the in vitro activity of selected 2,6-diaryl-4H-tetrahydro-thiopyran-4-one sulfoxide derivatives against various kinetoplastid parasites.

CompoundTarget ParasiteIC₅₀ (µM)Cytotoxicity CC₅₀ (µM) on hMRC-5 cellsSelectivity Index (SI)
3a (cis-sulfoxide)T. b. brucei0.797.79.7
3'a (trans-sulfoxide)T. b. brucei1.08.18.1
3a (cis-sulfoxide)T. cruzi1.47.75.5
3'a (trans-sulfoxide)T. cruzi1.38.16.2
3b (cis-sulfoxide)L. infantum1.3>26>20
3'b (trans-sulfoxide)L. infantum2.1>26>12

Data sourced from a study on 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides. nih.gov IC₅₀ represents the concentration causing 50% parasite growth inhibition, while CC₅₀ is the cytotoxic concentration causing 50% death of human fibroblast cells.

Evaluation of Antimicrobial Properties

The tetrahydrothiopyran-4-one scaffold and related thiophene (B33073) structures have been investigated for their antimicrobial capabilities. nih.gov Studies on mono- and diacetylenic derivatives of 2,5-dimethyltetrahydrothiopyran-4-one have demonstrated activity against various microbes. researchgate.net For instance, certain derivatives showed notable inhibitory activity against Cryptococcus neoformans, Staphylococcus aureus (including methicillin-resistant strains, MRSA), and Mycobacterium intracellulare. researchgate.net

The antimicrobial potential of these heterocyclic compounds is often linked to their ability to interfere with essential microbial processes. Thiophene-based molecules have been shown to possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.govfrontiersin.org Research into novel tetrahydrobenzothiophene derivatives, which share a similar structural core, identified compounds with excellent potency against E. coli, P. aeruginosa, Salmonella, and S. aureus, with some compounds exhibiting minimum inhibitory concentrations (MIC) in the sub-micromolar range. nih.gov This suggests that the sulfur-containing heterocyclic ring is a valuable pharmacophore for the development of new antibacterial agents. nih.gov

The table below presents the antimicrobial activity of selected 2,5-dimethyltetrahydrothiopyran-4-one derivatives.

CompoundMicroorganismIC₅₀ (µg/mL)
1Cryptococcus neoformans0.95
3Cryptococcus neoformans2.41
1Staphylococcus aureus1.03
3Staphylococcus aureus1.08
1Methicillin-resistant S. aureus (MRSA)1.16
3Methicillin-resistant S. aureus (MRSA)0.86
1Mycobacterium intracellulare< 0.8
3Mycobacterium intracellulare2.19

Data derived from a study on mono- and diacetylenic derivatives of 2,5-dimethyltetrahydrothiopyran-4-one. researchgate.net IC₅₀ represents the concentration causing 50% microbial growth inhibition.

Antioxidant Potential

The antioxidant properties of sulfur-containing heterocycles, including thiophene and its derivatives, have been a subject of scientific inquiry. mdpi.com These compounds can exhibit antiradical activity, which is crucial for counteracting oxidative stress-related diseases. mdpi.comnih.gov Studies on tetrahydrobenzo[b]thiophene derivatives, which are structurally related to tetrahydrothiopyranones, have demonstrated significant antioxidant potency, in some cases comparable to the standard antioxidant ascorbic acid. nih.govresearchgate.net

The antioxidant mechanism of these compounds is often attributed to their ability to act as hydrogen donors, which can neutralize free radicals. nih.gov The presence of electron-donating groups on the heterocyclic ring can enhance this hydrogen-donating capacity and, consequently, the antioxidant activity. nih.gov The evaluation of the total antioxidant capacity (TAC) of various tetrahydrobenzo[b]thiophene derivatives using methods like the phosphomolybdenum assay has confirmed their potential as effective antioxidants. nih.govresearchgate.net

Modulation of Cellular Signaling Pathways, e.g., Nrf2

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular defense against oxidative stress. nih.govmdpi.com The Nrf2/Antioxidant Response Element (ARE) pathway controls the expression of numerous detoxifying and antioxidant enzymes. researchgate.net Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). researchgate.net When cells are exposed to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of protective genes. researchgate.netnih.gov

Certain molecules can act as activators of the Nrf2 pathway, making it a key pharmacological target for diseases involving oxidative stress and inflammation. mdpi.comresearchgate.net Some chalcone (B49325) derivatives, which share the α,β-unsaturated ketone feature with the DAA precursors of anti-kinetoplastidal tetrahydrothiopyranones, are known to activate the Nrf2 pathway. researchgate.net They are believed to react with cysteine residues on Keap1, leading to the release of Nrf2. researchgate.net Furthermore, molecular docking studies have shown that tetrahydrobenzo[b]thiophene derivatives can bind to the Keap1 protein, suggesting a potential mechanism for Nrf2 modulation. nih.govresearchgate.net This interaction indicates that tetrahydrothiopyranone-related scaffolds may also modulate this crucial cytoprotective pathway.

In Silico Approaches to Biological Activity Prediction and Target Identification

In silico (computational) methods are indispensable tools in modern drug discovery for predicting the biological activity and identifying the molecular targets of novel compounds, thereby saving significant time and resources. nih.govmdpi.com These approaches are widely applied to heterocyclic scaffolds, including tetrahydrothiopyranone derivatives. researchgate.net

One common method is the prediction of a compound's activity spectrum based on its structure. Software like PASS (Prediction of Activity Spectra for Substances) can analyze a molecule's structure and predict a wide range of biological activities, from enzyme inhibition to receptor modulation. researchgate.netactamedica.org Another approach involves similarity searching, which is based on the principle that structurally similar molecules are likely to have similar biological profiles. nih.gov By comparing a new compound to databases of molecules with known activities (e.g., ChEMBL, BindingDB), potential targets can be identified. actamedica.orgmdpi.com

Molecular docking is a powerful technique used to predict how a compound (ligand) binds to the three-dimensional structure of a biological target, such as a protein. frontiersin.orgsemanticscholar.org This method calculates the binding affinity and visualizes the interactions, providing insights into the mechanism of action. semanticscholar.org For example, docking studies have been used to explore how antimicrobial thiophene derivatives bind to bacterial targets and how antioxidant tetrahydrobenzo[b]thiophenes interact with the Keap1 protein. frontiersin.orgnih.gov

Finally, Quantitative Structure-Activity Relationship (QSAR) models use statistical analysis to build mathematical equations that relate the chemical structures of a series of compounds to their biological activities. wikipedia.org These models can then be used to predict the activity of newly designed, unsynthesized molecules, guiding chemists to focus on the most promising candidates. collaborativedrug.com

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in understanding how ligands, such as derivatives of tetrahydrothiopyran-4-one, interact with the active sites of protein targets. These simulations provide insights into the binding mode and affinity, guiding the rational design of more potent and selective inhibitors.

Research on the structure-activity relationships of thiopyran-4-one derivatives has utilized molecular docking to elucidate their mechanism of action. For instance, a series of pyranones and thiopyranones were investigated as inhibitors of DNA-dependent protein kinase (DNA-PK) and Ataxia Telangiectasia Mutated (ATM) kinase, two important targets in cancer therapy. acs.org Molecular modeling for this class of compounds revealed key interactions within the ATP-binding site of DNA-PK. The studies showed that the morpholino group, often attached at the 2-position of the thiopyranone ring, acts as a crucial hydrogen bond acceptor, interacting with the backbone amide of a valine residue in the hinge region of the kinase. The thiopyranone ring itself is positioned to allow substituents at the 6-position to explore a deeper pocket within the active site, which is a key determinant of inhibitor potency and selectivity. acs.org

These in silico studies demonstrated that while the pyran-4-one and thiopyran-4-one cores were largely interchangeable with similar inhibitory values against DNA-PK, the pyridin-4-one scaffold was generally ineffective, highlighting the importance of the specific heterocyclic core. acs.org The findings from these docking simulations are crucial for the ongoing optimization of tetrahydrothiopyran-4-one scaffolds as kinase inhibitors.

Table 1: Molecular Docking Insights for Tetrahydrothiopyran-4-one Scaffolds as Kinase Inhibitors acs.org
Scaffold FeatureObserved Interaction in Docking SimulationSignificance for Biological Activity
2-Morpholino GroupForms hydrogen bond with the kinase hinge region (e.g., Val residue)Acts as a critical anchor point for binding within the ATP pocket.
Tetrahydrothiopyran-4-one CoreServes as a rigid scaffold to orient substituentsPositions the key interacting groups in an optimal geometry for binding.
6-Position SubstituentExtends into a hydrophobic pocket of the active siteModulation of this group directly impacts inhibitor potency and selectivity.

Chemical Similarity Network Analysis and Target Profiling

Identifying the biological targets of compounds discovered through phenotypic screening is a major challenge in drug discovery. Chemical Similarity Network Analysis (CSNA) is a powerful in silico approach that addresses this challenge by organizing compounds into networks based on their structural similarities. nih.gov This method operates on the principle that structurally similar molecules are likely to share similar biological activities and, therefore, common protein targets. openreview.net

The CSNA Pull-down (CSNAP) method, for example, constructs networks where nodes represent compounds and edges connect pairs with a chemical similarity score above a certain threshold. nih.gov By mapping known bioactivity data from databases like ChEMBL onto this network, potential targets for uncharacterized compounds can be inferred based on the annotated targets of their close neighbors in the network. nih.gov This approach allows for large-scale analysis, recognition of consensus chemical patterns (chemotypes), and profiling of potential on- and off-targets. nih.gov

While specific CSNA studies on 3,5-Dimethyltetrahydrothiopyran-4-one are not extensively documented, the methodology is broadly applicable. A set of hits containing the tetrahydrothiopyran-4-one scaffold identified from a cell-based screen could be analyzed using CSNAP. The algorithm would first search large bioactivity databases for compounds structurally similar to the hits. A network would then be constructed, clustering the query compounds with known bioactive molecules. By analyzing the targets of the known molecules within a cluster, a consensus score is calculated to predict the most probable targets for the screening hits. nih.gov This approach can differentiate compounds acting on different targets, such as microtubules or kinases, and help prioritize compounds for further experimental validation. nih.gov

Table 2: Conceptual Application of CSNAP for Target Profiling of a Tetrahydrothiopyran-4-one Hit
StepDescriptionExpected Outcome
1. Query InputSubmit the structure of a bioactive tetrahydrothiopyran-4-one compound.Initiation of the analysis pipeline.
2. Similarity SearchThe algorithm searches databases (e.g., ChEMBL) for structurally similar compounds using 2D fingerprints.A set of known compounds ("neighbors") with annotated biological targets is retrieved.
3. Network ConstructionA network is built where nodes are the query and neighbor compounds, and edges link structurally similar pairs.Compounds are clustered into "chemotype" groups based on shared scaffolds.
4. Target InferenceThe algorithm analyzes the known targets of the neighbors within the query's cluster.A ranked list of predicted targets is generated based on consensus statistics (S-score).
5. Profile GenerationThe ranked list provides a profile of likely on-targets and potential off-targets.Hypotheses for the compound's mechanism of action are formed, guiding experimental validation.

Role as Synthetic Intermediates for Bioactive Compounds

The tetrahydrothiopyran-4-one framework is a valuable synthetic intermediate for the construction of more complex, biologically active molecules. Its ketone functionality and the adjacent α-carbons are reactive sites that allow for a wide range of chemical transformations, including condensations, alkylations, and cycloadditions.

The tetrahydrothiopyran-4-one ring can be used as a building block for fused heterocyclic systems. For example, it serves as a precursor for the synthesis of thiopyrano[4,3-d]pyrimidines, a class of compounds investigated for various biological activities. researchgate.net It has also been used in the synthesis of novel thiazole (B1198619) and selenazole derivatives which have shown potent antimicrobial activity, particularly against Candida species. researchgate.net

Furthermore, the scaffold is employed in prodrug strategies. 2,6-Diaryl-tetrahydrothiopyran-4-ones have been synthesized as masked versions of diarylideneacetones, which possess anti-kinetoplastidal activity. nih.gov The tetrahydrothiopyran-4-one structure is less toxic than the parent diarylideneacetone. In vivo, metabolic oxidation of the sulfur atom to a sulfoxide or sulfone can trigger a β-elimination reaction, regenerating the active diarylideneacetone compound at the site of action. This approach improves the therapeutic index by reducing host toxicity while maintaining efficacy against parasites like Trypanosoma and Leishmania. nih.gov The synthesis of these compounds often involves the reaction of a diarylideneacetone with a sulfur source like sodium hydrosulfide (B80085) to form the heterocyclic ring. nih.gov

The versatility of the tetrahydrothiopyran-4-one core makes it a staple in synthetic organic chemistry for generating libraries of diverse compounds for biological screening.

Table 3: Examples of Bioactive Scaffolds Synthesized from Tetrahydrothiopyran-4-one Intermediates
Starting IntermediateResulting Bioactive ScaffoldReported Biological ActivityReference
Tetrahydrothiopyran-4-oneThiazole and Selenazole derivativesAntifungal (anti-Candida) researchgate.net
2,6-Diaryl-tetrahydrothiopyran-4-one2,6-Diaryl-tetrahydrothiopyran-4-one S-oxidesAnti-kinetoplastidal (Prodrug) nih.gov
Tetrahydrothiopyran-4-oneThiopyrano[4,3-d]pyrimidinesKinase Inhibition researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dimethyltetrahydrothiopyran-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted thioketones using polyphosphoric acid (PPA) as a catalyst under reflux conditions. For example, a related thiopyranone derivative was synthesized by reacting a thiocarbonyl precursor with acetic anhydride in glacial acetic acid at 110°C for 6–8 hours, achieving ~65% yield . Key variables include temperature control (to avoid side reactions like oxidation) and stoichiometric ratios of PPA. Comparative studies suggest that microwave-assisted synthesis may reduce reaction times by 40% while maintaining similar yields .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1^1H NMR typically shows distinct signals for methyl groups at δ 1.2–1.4 ppm (axial/equatorial conformers) and thiopyranone ring protons at δ 2.8–3.2 ppm. 13^{13}C NMR confirms the carbonyl carbon at ~210 ppm .
  • IR : A strong C=O stretch at 1680–1700 cm1^{-1} and C-S vibrations at 650–700 cm1^{-1} .
  • Mass Spectrometry : Molecular ion peaks ([M+^+]) should align with the molecular formula C7H10OSC_7H_{10}OS (calc. 142.05 g/mol) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : The compound is a skin, eye, and respiratory irritant (H315, H319, H335). Use fume hoods (P271), wear nitrile gloves, and avoid inhalation. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation. Store in a cool, dry environment away from oxidizing agents .

Advanced Research Questions

Q. How do substituent positions (e.g., methyl groups) influence the conformational stability of thiopyranone derivatives?

  • Methodological Answer : Methyl groups at the 3,5-positions introduce steric hindrance, stabilizing the chair conformation. Quantum chemical calculations (DFT/B3LYP) show that axial methyl groups increase ring puckering by 8–12°, while equatorial groups reduce strain energy by ~5 kcal/mol. X-ray crystallography of analogous compounds (e.g., 3,5-diethyl derivatives) confirms these trends via bond-angle deviations .

Q. What strategies resolve contradictions in reported biological activities of thiopyranone analogs?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antioxidant vs. antimicrobial effects) often arise from:

  • Substituent variations : Compare analogs with hydroxyl, methoxy, or halogen groups (e.g., 3,5-dihydroxy derivatives show stronger antioxidant activity due to H-bonding) .
  • Assay conditions : Standardize protocols (e.g., MIC testing at pH 7.4 vs. 6.0) to isolate pH-dependent effects .
  • Structural validation : Use single-crystal X-ray diffraction (SHELX refinement) to confirm purity and tautomeric forms .

Q. How can computational modeling predict reactivity in thiopyranone-based drug design?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., carbonyl carbon has the highest electrophilicity index, ~1.8 eV) .
  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2). Focus on sulfur’s lone-pair electrons for hydrogen bonding .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates .

Data Contradiction Analysis

Q. Why do some studies report conflicting NMR chemical shifts for thiopyranone derivatives?

  • Methodological Answer : Variations arise from:

  • Solvent effects : CDCl3_3 vs. DMSO-d6_6 can shift 1^1H signals by 0.1–0.3 ppm.
  • Tautomerism : Keto-enol equilibria in D2_2O may alter peak splitting .
  • Impurities : Trace acetic acid (from synthesis) can broaden peaks. Purify via column chromatography (silica gel, hexane/EtOAc 4:1) before analysis .

Experimental Design Considerations

Q. How to design a structure-activity relationship (SAR) study for thiopyranone derivatives?

  • Methodological Answer :

Core modifications : Synthesize analogs with varying substituents (e.g., 3,5-diethyl vs. 3,5-dichloro) .

Bioassays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using microbroth dilution (CLSI guidelines).

Data normalization : Express activity as IC50_{50} ± SEM (n=3) and correlate with computed logP values to assess hydrophobicity effects .

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